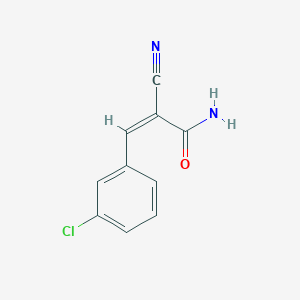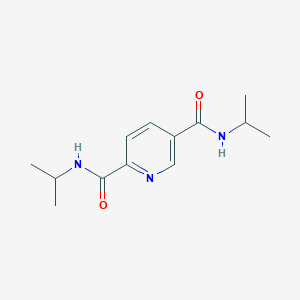![molecular formula C15H13ClN2O3S B5757877 N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide, also known as NSC-719239, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of acrylamide derivatives and has been shown to have promising anti-tumor activity in various preclinical studies.
作用机制
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide is not fully understood. However, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. This inhibition of HDAC activity leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to have both biochemical and physiological effects. Biochemically, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide inhibits tubulin polymerization and HDAC activity, leading to changes in gene expression and apoptosis. Physiologically, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to inhibit tumor growth in various preclinical models.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has several advantages for lab experiments. It has been extensively studied and has shown promising anti-tumor activity in various preclinical models. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to enhance the efficacy of other anti-cancer drugs. However, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has some limitations for lab experiments. It is a synthetic compound that requires a multistep synthesis process, which can be time-consuming and expensive. Moreover, the mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide research. One direction is to investigate the mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in more detail. This could involve studying its effects on specific signaling pathways and gene expression patterns. Another direction is to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in combination with other anti-cancer drugs. This could involve studying its effects on drug resistance and toxicity. Moreover, there is a need to investigate the pharmacokinetics and pharmacodynamics of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in more detail to optimize its potential use in cancer treatment. Finally, there is a need to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in other diseases, such as neurodegenerative diseases and inflammatory diseases.
合成方法
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide can be synthesized through a multistep process starting from 3-chlorobenzaldehyde. The first step involves the conversion of 3-chlorobenzaldehyde to 3-chlorocinnamic acid, which is then reacted with sulfanilamide to form N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models, including breast cancer, lung cancer, and pancreatic cancer. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Moreover, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to enhance the efficacy of other anti-cancer drugs such as paclitaxel and cisplatin.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-3-1-2-11(10-12)4-9-15(19)18-13-5-7-14(8-6-13)22(17,20)21/h1-10H,(H,18,19)(H2,17,20,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPAZFNQCBWOTM-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5757804.png)
![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)
![[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5757829.png)

![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)





![N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)

